molecular formula C18H21N3O B11086707 2-[4-(diethylamino)phenyl]-2,3-dihydroquinazolin-4(1H)-one

2-[4-(diethylamino)phenyl]-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11086707
M. Wt: 295.4 g/mol
InChI Key: HNXVXXIPESJDSF-UHFFFAOYSA-N
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Description

2-[4-(diethylamino)phenyl]-2,3-dihydroquinazolin-4(1H)-one is a nitrogen-containing heterocyclic compound. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities. This compound features a quinazolinone core structure, which is a fused bicyclic system consisting of a benzene ring and a pyrimidine ring. The presence of the diethylamino group at the para position of the phenyl ring enhances its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(diethylamino)phenyl]-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of anthranilamide with an aldehyde or ketone. One common method is the one-pot reaction of anthranilamide with 4-(diethylamino)benzaldehyde in the presence of a catalyst. Various catalysts can be used, including heterogeneous Lewis acid catalysts such as cross-linked poly(4-vinylpyridine) supported BF3. The reaction is usually carried out in ethanol at reflux conditions, resulting in good to high yields .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of efficient and reusable catalysts, such as [P4-VP]-BF3, is advantageous for large-scale production due to their cost-effectiveness and ease of removal from the reaction mixture by simple filtration .

Chemical Reactions Analysis

Types of Reactions

2-[4-(diethylamino)phenyl]-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The diethylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

2-[4-(diethylamino)phenyl]-2,3-dihydroquinazolin-4(1H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(diethylamino)phenyl]-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various pharmacological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroquinazolin-4(1H)-one: A core structure similar to 2-[4-(diethylamino)phenyl]-2,3-dihydroquinazolin-4(1H)-one, but without the diethylamino group.

    4-(diethylamino)phenyl derivatives: Compounds with the diethylamino group attached to different heterocyclic cores.

Uniqueness

The presence of the diethylamino group at the para position of the phenyl ring in this compound enhances its pharmacological properties compared to other quinazolinone derivatives. This unique structural feature contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

2-[4-(diethylamino)phenyl]-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C18H21N3O/c1-3-21(4-2)14-11-9-13(10-12-14)17-19-16-8-6-5-7-15(16)18(22)20-17/h5-12,17,19H,3-4H2,1-2H3,(H,20,22)

InChI Key

HNXVXXIPESJDSF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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